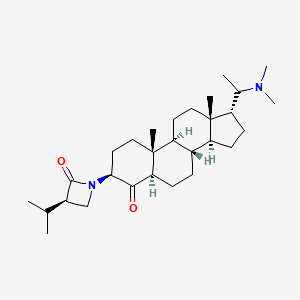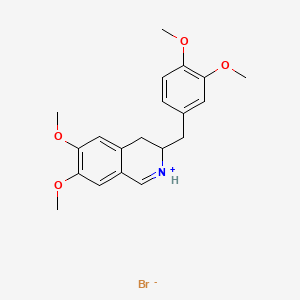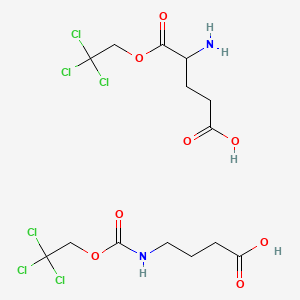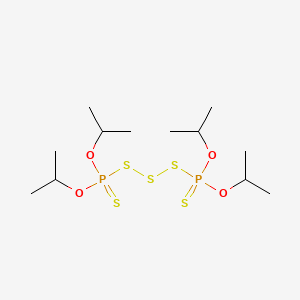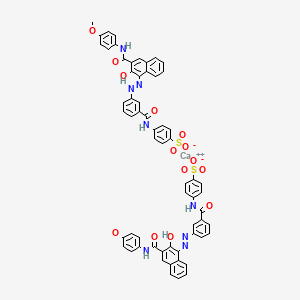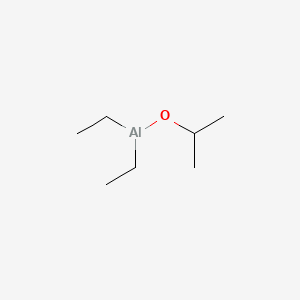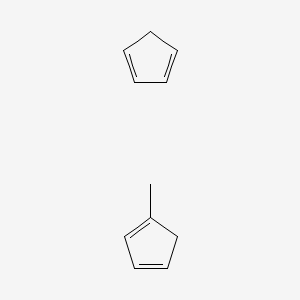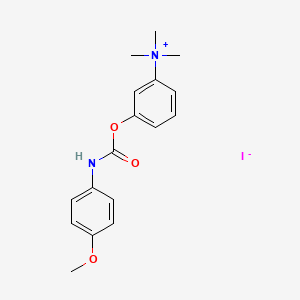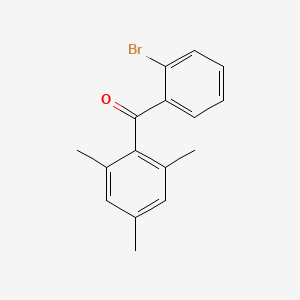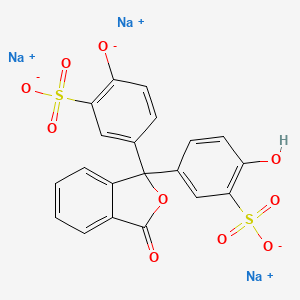
Benzenesulfonic acid, 3,3'-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety and an isobenzofuranyl group. Its trisodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) typically involves multiple steps. The initial step often includes the formation of the benzenesulfonic acid derivative, followed by the introduction of the isobenzofuranyl group through a series of condensation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, detergents, and surfactants.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety but differ in their substituents.
Isobenzofuranyl derivatives: Compounds with similar isobenzofuranyl structures but different functional groups.
Uniqueness
The uniqueness of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) lies in its combined structure, which imparts specific chemical properties and biological activities not found in other similar compounds. Its trisodium salt form also enhances its solubility and usability in various applications.
Eigenschaften
CAS-Nummer |
62609-87-4 |
|---|---|
Molekularformel |
C20H11Na3O10S2 |
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
trisodium;2-hydroxy-5-[1-(4-oxido-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14O10S2.3Na/c21-15-7-5-11(9-17(15)31(24,25)26)20(14-4-2-1-3-13(14)19(23)30-20)12-6-8-16(22)18(10-12)32(27,28)29;;;/h1-10,21-22H,(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChI-Schlüssel |
BLWPFMRCWCZECF-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)S(=O)(=O)[O-])C4=CC(=C(C=C4)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


